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Introduction
(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against both sensitive

and multidrug-resistant strains of Plasmodium falciparum.[1] As a key candidate in the fight

against malaria, a thorough understanding of its pharmacokinetic and metabolic profile is

crucial for its continued development and potential clinical application. This technical guide

provides an in-depth summary of the available data on the absorption, distribution, metabolism,

and excretion (ADME) of (Rac)-ACT-451840, based on preclinical and early-phase clinical

studies.

Pharmacokinetics
The pharmacokinetic profile of (Rac)-ACT-451840 has been primarily characterized in a first-in-

human, single-ascending-dose study involving healthy male subjects.[2] This study revealed

key insights into the drug's behavior in humans, particularly the significant impact of food on its

bioavailability.

Human Pharmacokinetic Data
A single-ascending-dose study evaluated the pharmacokinetics of (Rac)-ACT-451840 at doses

of 10, 50, 200, and 500 mg in the fasted state, and at 200 and 500 mg in the fed state.[2] The
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results demonstrated that plasma concentrations of ACT-451840 were low in the fasted state.

[2] However, co-administration with food led to a substantial increase in exposure.[2][3]

At the highest dose of 500 mg, the peak drug concentration (Cmax) and the total drug

exposure over time (AUC) were approximately 13- and 14-fold higher, respectively, in the fed

state compared to the fasted state.[2] While food significantly increased absorption, it did not

appear to affect the elimination half-life of the drug, which was approximately 34 hours at the

500 mg dose.[2]

Table 1: Geometric Mean Pharmacokinetic Parameters of (Rac)-ACT-451840 in Healthy Male

Subjects (Single Dose)[2]

Dose (mg) State
Cmax
(ng/mL)

Tmax (h)
AUC0–∞
(ng·h/mL)

t1/2 (h)

10 Fasted - - - 3.6

50 Fasted - - - 4.7

200 Fasted - - - 28.2

500 Fasted 11.9 2.0 100.6 33.8

500 Fed 150.5 3.5 1408.1

31.8 (ratio of

geometric

mean fed vs.

fasted was

0.94)

Note: Cmax, Tmax, AUC0–∞, and t1/2 represent maximum plasma concentration, time to reach

Cmax, area under the plasma concentration-time curve from time zero to infinity, and

elimination half-life, respectively. Dashes indicate data not explicitly provided in the cited source

for those specific dose levels in a comparable format.

Preclinical Pharmacokinetics and Pharmacodynamics
In preclinical studies, (Rac)-ACT-451840 has demonstrated efficacy in murine models of

malaria.[3][4] In a P. falciparum mouse model, an oral quadruple-dose regimen of ACT-451840
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resulted in a 90% effective dose (ED90) of 3.7 mg/kg.[4] In a P. berghei infected mouse model,

cure was achieved at oral doses of 300 mg/kg over three consecutive days.[3]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to correlate drug

exposure (AUC, Cmax, and time above a threshold concentration) with antimalarial activity and

survival in these animal models.[4][5] This modeling has been instrumental in predicting the

human efficacious exposure.[4][5]

Metabolism
The metabolism of (Rac)-ACT-451840 is a critical aspect of its disposition and is characterized

by the formation of several metabolites, some of which are believed to be pharmacologically

active.[2]

Metabolite Identification and Activity
The first-in-human study identified the presence of several potential metabolites of ACT-

451840.[2] A key finding from this study was that plasma concentrations of antimalarial activity,

as measured by an ex vivo bioassay with P. falciparum, were approximately four times higher

than the plasma concentrations of the parent drug measured by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[2] This discrepancy strongly suggests the presence of

circulating metabolites that contribute to the overall antimalarial effect.[2][6]

While the specific structures and quantitative pharmacokinetic profiles of these metabolites

have not been fully elucidated in publicly available literature, a proposed metabolic pathway

has been described.

Proposed Metabolic Pathways
The metabolism of (Rac)-ACT-451840 in human plasma is thought to proceed through several

key biotransformations. A visual representation of these proposed pathways is provided below.
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Figure 1: A diagram illustrating the proposed metabolic pathways of (Rac)-ACT-451840.

Experimental Protocols
The following sections detail the methodologies employed in the key studies that form the basis

of our current understanding of (Rac)-ACT-451840's pharmacokinetics and metabolism.

First-in-Human Pharmacokinetic Study
This study was a single-center, randomized, double-blind, placebo-controlled, single-

ascending-dose study in healthy male subjects.[2]

Study Design: Subjects were administered single oral doses of (Rac)-ACT-451840 or

placebo. The doses escalated from 10 mg to 500 mg. The effect of food was assessed in the

200 mg and 500 mg dose cohorts.
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Subjects: Healthy male volunteers were enrolled in the study.

Dosing and Sample Collection: The drug was administered orally. Serial blood samples were

collected at predefined time points post-dose to characterize the pharmacokinetic profile.

Analytical Methods: Plasma concentrations of (Rac)-ACT-451840 were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Additionally, the total antimalarial activity in plasma was assessed using an ex vivo bioassay

with a chloroquine-resistant strain of P. falciparum.

First-in-Human Study Workflow
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Click to download full resolution via product page

Figure 2: Workflow of the first-in-human pharmacokinetic study of (Rac)-ACT-451840.

Preclinical Efficacy Studies
The in vivo efficacy of (Rac)-ACT-451840 was evaluated in established mouse models of

malaria.[4]

Animal Models: NOD-scid IL2Rγnull mice engrafted with human erythrocytes and infected

with P. falciparum were used. Studies were also conducted in mice infected with the rodent

parasite P. berghei.

Dosing: The compound was administered orally, typically in a multi-dose regimen.

Efficacy Endpoints: Efficacy was assessed by monitoring parasitemia in peripheral blood. In

some models, survival was a key endpoint.
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Pharmacokinetic Sampling: Blood samples were collected from satellite groups of animals to

determine the plasma concentrations of ACT-451840.

Conclusion
(Rac)-ACT-451840 exhibits a pharmacokinetic profile characterized by a significant food effect,

with substantially increased exposure when administered with a meal. The long half-life of the

parent compound is a favorable attribute for a potential antimalarial therapy. The presence of

circulating, active metabolites is a key feature of its disposition and likely contributes

significantly to its overall efficacy. Further studies to fully characterize the structure and

pharmacokinetic profiles of these metabolites, as well as a comprehensive human ADME study,

would provide a more complete understanding of the disposition of (Rac)-ACT-451840 and

further guide its clinical development.
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[https://www.benchchem.com/product/b1192078#rac-act-451840-pharmacokinetics-and-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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